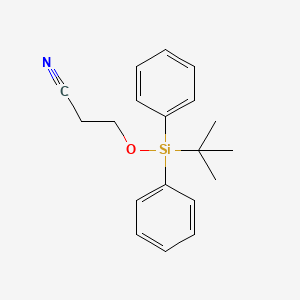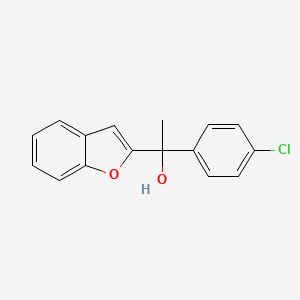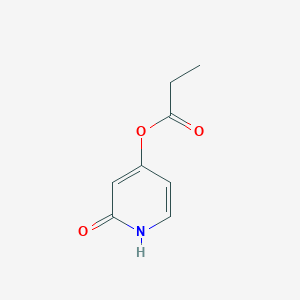
Methyl 3-(4-bromophenyl)-3-chloro-2-oxopropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-bromophenyl)-3-chloro-2-oxopropionate is an organic compound that belongs to the class of alpha-keto esters. This compound is characterized by the presence of a bromine atom on the phenyl ring, a chlorine atom on the alpha carbon, and a methyl ester group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromophenyl)-3-chloro-2-oxopropionate typically involves the following steps:
Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Chlorination: The alpha carbon is chlorinated using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4-bromophenyl)-3-chloro-2-oxopropionate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl ring can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Reduction: Alcohol derivatives.
Oxidation: Quinone derivatives.
Applications De Recherche Scientifique
Methyl 3-(4-bromophenyl)-3-chloro-2-oxopropionate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 3-(4-bromophenyl)-3-chloro-2-oxopropionate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The presence of the bromine and chlorine atoms can enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chloro-phenyl)-3-chloro-2-oxo-propionic acid methyl ester
- 3-(4-Bromo-phenyl)-3-methyl-2-oxo-propionic acid methyl ester
- 3-(4-Bromo-phenyl)-3-chloro-2-oxo-butanoic acid methyl ester
Uniqueness
Methyl 3-(4-bromophenyl)-3-chloro-2-oxopropionate is unique due to the combination of bromine and chlorine atoms, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H8BrClO3 |
|---|---|
Poids moléculaire |
291.52 g/mol |
Nom IUPAC |
methyl 3-(4-bromophenyl)-3-chloro-2-oxopropanoate |
InChI |
InChI=1S/C10H8BrClO3/c1-15-10(14)9(13)8(12)6-2-4-7(11)5-3-6/h2-5,8H,1H3 |
Clé InChI |
ZMPNWNKTWXYIPU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=O)C(C1=CC=C(C=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Methyl 5-[(dimethylamino)sulfonyl]-2-hydroxybenzoate](/img/structure/B8529430.png)




